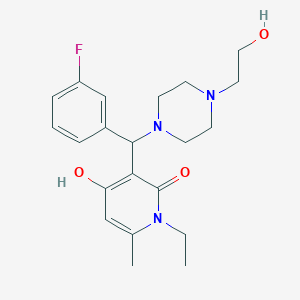
1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28FN3O3 and its molecular weight is 389.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, identified by its CAS number 897734-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H28FN3O3, with a molecular weight of 389.5 g/mol. The structure includes a pyridinone core, a piperazine moiety, and a fluorophenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 897734-68-8 |
| Molecular Formula | C21H28FN3O3 |
| Molecular Weight | 389.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibition of certain enzymes that play critical roles in cancer metabolism.
- Inhibition of Stearoyl-CoA Desaturase (SCD) : Research indicates that compounds similar to this structure can inhibit SCD, an enzyme crucial for fatty acid metabolism. Inhibition of SCD can lead to selective toxicity in cancer cells due to their reliance on unsaturated fatty acids for proliferation .
- Cytochrome P450 Interaction : The compound may undergo metabolic activation via cytochrome P450 enzymes, which can convert it into more active forms that exert inhibitory effects on target enzymes like SCD .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds:
- IC50 Values : In one study, related pyridinone compounds exhibited IC50 values in the low micromolar range against specific targets, indicating significant inhibitory potential .
- Cell Viability Assays : Compounds with similar structures were tested in cell viability assays, showing selective cytotoxicity towards cancer cell lines while sparing normal cells .
Case Study 1: Cancer Cell Line Inhibition
A study assessed the effects of similar compounds on various cancer cell lines. The results demonstrated that these compounds could reduce cell viability significantly at concentrations correlating with their IC50 values. This suggests a potential application in targeted cancer therapy.
Case Study 2: Metabolic Profiling
Another investigation focused on the metabolic profiling of compounds related to this structure. It was found that the presence of the piperazine ring and fluorophenyl group enhanced the binding affinity to metabolic enzymes, leading to improved efficacy in inhibiting tumor growth compared to non-fluorinated analogs .
Propriétés
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-3-25-15(2)13-18(27)19(21(25)28)20(16-5-4-6-17(22)14-16)24-9-7-23(8-10-24)11-12-26/h4-6,13-14,20,26-27H,3,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEOEUQZDXPTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













